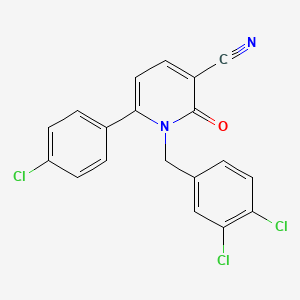
6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a chlorophenyl group and a dichlorobenzyl group, along with a nitrile functional group. Its intricate molecular architecture makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine core. One common synthetic route includes the following steps:
Formation of the Pyridine Core: : The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with ammonia and an α,β-unsaturated nitrile.
Introduction of Chlorophenyl Group: : The chlorophenyl group is introduced through electrophilic aromatic substitution, where a chlorobenzene derivative reacts with the pyridine core.
Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is added using a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the intermediate compound.
Oxidation and Nitrile Formation: : The final steps involve the oxidation of the intermediate to introduce the oxo group and the addition of the nitrile group through a cyano group transfer reaction.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the pyridine ring into more oxidized forms, such as pyridine N-oxide.
Reduction: : Reduction reactions can reduce the nitrile group to an amine, altering the compound's properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halides. The major products formed from these reactions include pyridine N-oxides, amines, and various halogenated derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : The compound is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The chlorophenyl and dichlorobenzyl groups enhance its binding affinity to specific receptors, leading to biological responses. The nitrile group plays a crucial role in its reactivity, influencing its interaction with enzymes and other biomolecules.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique structure and reactivity. Similar compounds include:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime: : This compound shares the chlorophenyl and dichlorobenzyl groups but has a different core structure.
6-(4-Chlorophenyl)-6-oxohexanoic acid: : This compound features a similar chlorophenyl group but lacks the pyridine and nitrile functionalities.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-2-13(3-6-15)18-8-4-14(10-23)19(25)24(18)11-12-1-7-16(21)17(22)9-12/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPYALJXNCFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














